11(S)-HETE vs 11(R)-HETE: Enantioselective CYP1B1 mRNA Induction in Human Cardiomyocytes
In RL‑14 human fetal ventricular cardiomyocytes, treatment with 20 µM 11(S)-HETE for 24 h increased CYP1B1 mRNA expression by 142% over control, whereas the (R)-enantiomer produced a 116% increase [1]. This represents a 26% absolute difference (142% vs 116%) and demonstrates superior transcriptional induction by the (S)‑form.
| Evidence Dimension | CYP1B1 mRNA gene expression (fold change vs control) |
|---|---|
| Target Compound Data | 242% of control (142% increase) |
| Comparator Or Baseline | 11(R)-HETE: 216% of control (116% increase) |
| Quantified Difference | 26% absolute difference; (S)-enantiomer 1.22× greater induction than (R) |
| Conditions | RL‑14 human fetal ventricular cardiomyocytes, 20 µM compound, 24 h treatment; quantification by RT‑PCR |
Why This Matters
CYP1B1 is a key mediator of cardiovascular pathophysiology; the quantitatively greater induction by 11(S)-HETE defines it as the biologically relevant enantiomer for cardiac hypertrophy and CYP1B1‑dependent signaling studies.
- [1] Maayah, Z. H., et al. (2024). 11‑Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner. Frontiers in Pharmacology, 15, 1438567. View Source
